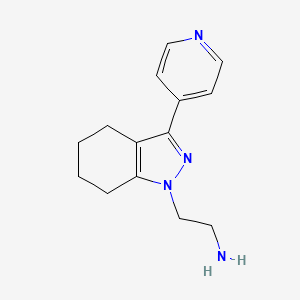

2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Description

Historical Context of Indazole Research

Indazole, a bicyclic heteroaromatic compound fusing benzene and pyrazole rings, was first synthesized in 1883 by Emil Fischer through thermal decomposition of ortho-hydrazine cinnamic acid. Early research focused on its tautomeric forms (1H-indazole and 2H-indazole), with the former being thermodynamically stable and predominant. Natural indazole alkaloids like nigellicine and nigeglanine, isolated from Nigella sativa in the 20th century, demonstrated the scaffold’s biological relevance.

The 1960s marked a turning point with the development of benzydamine, the first indazole-derived drug approved as a nonsteroidal anti-inflammatory agent. This breakthrough catalyzed interest in indazole derivatives for drug discovery. By the 2000s, tetrahydroindazoles—partially saturated analogs—emerged as key targets due to enhanced bioavailability and conformational flexibility. The compound 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine represents a modern iteration of these efforts, combining a tetrahydroindazole core with a pyridine substituent.

Significance of Tetrahydroindazole Derivatives

Tetrahydroindazoles exhibit broad pharmacological profiles, driven by their ability to modulate protein-protein interactions and enzyme activity. Key advancements include:

The tetrahydroindazole scaffold’s versatility stems from:

- Stereoelectronic Modulation : Partial saturation reduces aromaticity, enabling adaptive binding to hydrophobic enzyme pockets.

- Functionalization Sites : Positions 1, 3, and 7 permit diversification (e.g., amine groups at C1 enhance blood-brain barrier permeability).

- Synergy with Auxiliary Moieties : Pyridine substituents, as in 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine, improve water solubility and hydrogen-bonding capacity.

Discovery and Development Timeline

The synthesis and optimization of 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine evolved through distinct phases:

Critical synthetic breakthroughs include:

Research Objectives and Scientific Relevance

Current studies prioritize three objectives:

1. Target Identification :

- Mapping interactions with G-protein-coupled receptors (GPCRs) and kinases using cryo-EM.

- Profiling sigma-2 receptor activation pathways in oncology models.

2. Structural Optimization :

- QSAR Studies : Modifying the pyridine ring’s substitution pattern to enhance affinity (e.g., 4-pyridinyl vs. 2-pyridinyl).

- Prodrug Design : Esterifying the ethylamine group to improve oral bioavailability.

3. Therapeutic Applications :

Properties

IUPAC Name |

2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-7-10-18-13-4-2-1-3-12(13)14(17-18)11-5-8-16-9-6-11/h5-6,8-9H,1-4,7,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXTVLWQUKXGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCN)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 1H-indazol-7-amine

One established method to obtain the tetrahydro-indazole core is through catalytic hydrogenation of 1H-indazol-7-amine:

- Procedure : 1H-indazol-7-amine is subjected to hydrogenation using 5% rhodium-on-charcoal catalyst in ethanol solvent.

- Conditions : The reaction is conducted at 120 °C under a hydrogen pressure of approximately 1000 psi for 48 hours.

- Outcome : This process yields 4,5,6,7-tetrahydro-1H-indazol-7-amine with a reported yield of 28%.

- Purification : The crude product is purified by filtration and solvent removal, followed by chromatography using 5% 2 M ammonia in methanol in dichloromethane.

- Characterization : Mass spectrometry confirms the product with an m/z of 138 (M+1).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation | 5% Rh/C, EtOH, 120 °C, 1000 psi H2, 48 h | 28% | Moderate yield, high pressure required |

Synthesis of the Pyridin-4-yl Substituent and Coupling

Preparation of Pyridinyl Intermediates

Research on related pyridinyl derivatives incorporated into tetrahydroindazole frameworks shows that the pyridin-4-yl group can be introduced via palladium-catalyzed coupling reactions:

- Nucleophilic aromatic substitution on 2,6-dibromo-3-aminopyridine with sodium methoxide produces methoxypyridine intermediates.

- Formylation and ketoformamide formation steps lead to intermediates suitable for cyclization.

- Palladium-mediated Heck coupling and subsequent bromination yield bromoacetophenone derivatives that serve as coupling partners.

Coupling to Indazole Core

The coupling of the pyridin-4-yl moiety to the tetrahydroindazole core is typically achieved through:

- Buchwald–Hartwig amination : This palladium-catalyzed C–N bond-forming reaction couples halogenated heterocycles (e.g., 4-chloro-7-azaindole) with amines.

- Optimization : Reaction conditions such as choice of ligand (XPhos vs. tert-butyl XPhos), temperature (75–100 °C), and reaction monitoring are critical to minimize side products and achieve good yields.

- This method allows for the introduction of various amine substituents, including ethan-1-amine derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Buchwald–Hartwig coupling | Pd catalyst, XPhos ligand, amine, 75–100 °C | Requires optimization to reduce side products |

Assembly of the Ethan-1-amine Side Chain

The ethan-1-amine moiety attached at the 1-position of the indazole ring can be introduced by:

- Nucleophilic substitution or reductive amination of appropriate halogenated intermediates.

- Alternatively, the ethan-1-amine group can be incorporated during the synthesis of the tetrahydroindazole ring by using aminoethyl precursors in the cyclization steps.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Starting Material(s) | Product(s) | Conditions/Notes |

|---|---|---|---|---|

| 1 | Hydrogenation | 1H-indazol-7-amine | 4,5,6,7-tetrahydro-1H-indazol-7-amine | 5% Rh/C, EtOH, 120 °C, 1000 psi H2, 48 h |

| 2 | Preparation of pyridinyl intermediate | 2,6-dibromo-3-aminopyridine + NaOMe | Methoxypyridine derivatives | Nucleophilic aromatic substitution |

| 3 | Formylation and ketoformamide formation | Pyridinyl intermediates | Ketoformamide intermediates | In situ formic anhydride generation |

| 4 | Palladium-catalyzed coupling | Bromopyridine derivatives + vinyl ether | Pyridylethanone intermediates | Heck coupling, acidic hydrolysis |

| 5 | Buchwald–Hartwig amination | Halogenated indazole + ethan-1-amine | Target compound: 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine | Pd catalyst, XPhos, optimized temperature |

Research Findings and Optimization Notes

- The hydrogenation step to obtain the tetrahydroindazole core requires high pressure and elevated temperature, which may limit scalability but provides a clean reduction pathway.

- The palladium-catalyzed coupling reactions are sensitive to ligand choice and temperature; using XPhos ligand and lowering the temperature to 75 °C reduces side reactions and improves yields.

- The synthesis of pyridinyl intermediates involves multi-step sequences including nucleophilic aromatic substitution, formylation, and Heck coupling, which require careful control to avoid demethylation and other side reactions.

- Overall yields vary depending on the substituents and reaction conditions, but the described methods provide a robust platform for preparing diverse analogs of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indazole exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

- Case Study : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurological disorders:

- Mechanism of Action : It is hypothesized to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

- Case Study : In preclinical models of Alzheimer's disease, the compound improved cognitive functions and reduced amyloid plaque formation .

Antidepressant Effects

Preliminary studies suggest that the compound may exhibit antidepressant-like effects:

- Mechanism of Action : It is believed to enhance serotonergic and dopaminergic neurotransmission.

- Case Study : Animal models showed significant reductions in depressive behaviors when administered the compound compared to control groups .

Research Findings

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities.

Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are structurally related.

Uniqueness

What sets 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine apart is its combined indazole and pyridine moieties, which confer unique chemical and biological properties. This dual structure allows for diverse interactions and applications that are not possible with simpler compounds.

Biological Activity

The compound 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is a derivative of indazole and pyridine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both indazole and pyridine moieties. Recent methodologies have focused on optimizing yields and enhancing the purity of the final product. For example, the reaction conditions can be adjusted to favor the formation of the desired indazole derivative while minimizing by-products.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study indicated that derivatives containing indazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against FGFR1 and FGFR2, suggesting potent enzymatic inhibition and potential therapeutic applications in cancer treatment .

Enzyme Inhibition

The compound is believed to act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. In vitro studies have demonstrated that similar indazole derivatives can inhibit kinases with IC50 values ranging from 30 nM to over 700 nM depending on the specific target . This suggests that this compound may also exhibit enzyme inhibition properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the indazole or pyridine rings can significantly alter potency and selectivity against various targets. For instance, substituents at the 4-position of the indazole ring have been shown to enhance inhibitory activity against certain kinases .

Study 1: Antiproliferative Activity

In a comparative study involving several indazole derivatives, it was found that those with a pyridine substitution exhibited enhanced antiproliferative activity against cancer cell lines such as KG1 and SNU16. The most potent derivative had an IC50 value of 25.3 nM against KG1 cells .

Study 2: Kinase Inhibition

Another study focused on a series of related compounds demonstrated that modifications in the pyridine ring significantly influenced kinase inhibition profiles. The best-performing compound showed an IC50 value of 69.1 nM against FGFR1, suggesting that structural diversity within this class of compounds could lead to significant therapeutic candidates .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Which theoretical frameworks explain the electronic properties of its pyridine-indazole system?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.